molecular formula C12H8N2O2 B2838016 6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile CAS No. 695192-12-2

6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile

Cat. No.: B2838016
CAS No.: 695192-12-2
M. Wt: 212.208
InChI Key: GIOCCYRXWLFQCT-UHFFFAOYSA-N
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Description

6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile is a heterocyclic compound featuring a benzodioxole core substituted with a pyrrole ring at position 6 and a nitrile group at position 5. This structure combines electron-rich (benzodioxole and pyrrole) and electron-deficient (carbonitrile) moieties, making it a candidate for diverse applications, including materials science and medicinal chemistry.

Properties

IUPAC Name

6-pyrrol-1-yl-1,3-benzodioxole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-7-9-5-11-12(16-8-15-11)6-10(9)14-3-1-2-4-14/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOCCYRXWLFQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327527
Record name 6-pyrrol-1-yl-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

695192-12-2
Record name 6-pyrrol-1-yl-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Several analogs from , such as 3k , 3l , and 3m , share the isophthalonitrile backbone but differ in substituents (e.g., phenyl, furyl, thiophenyl). These variations influence physical properties and synthesis efficiency:

Compound ID Substituents Yield (%) Melting Point (°C) Rf Value Key Spectral Features (1H NMR)
3k Benzyl, phenyl (pyrrole) 68 198–200 0.41 Aromatic protons at δ 7.2–7.8
3l Benzyl, furyl (isophthalonitrile) 72 182–184 0.38 Furyl protons at δ 6.5–7.1
3m Benzyl, thiophenyl (isophthalonitrile) 65 190–192 0.40 Thiophene protons at δ 7.3–7.6

Key Observations :

  • Heteroaromatic substituents (thiophene, furan) in 3l and 3m introduce π-conjugation, which may enhance electronic properties relevant to optoelectronic applications .

Core Structure Variations

  • Pyrazole Carbonitriles (e.g., 6a): describes 5-amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (6a), which shares the carbonitrile group but features a pyrazole core. This compound exhibits a lower melting point (146.3°C) compared to benzodioxole derivatives, likely due to reduced aromatic stacking .
  • Quinoline Derivatives (Patent): The patent in includes N-(3-cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, highlighting the use of carbonitrile groups in medicinal chemistry for hydrogen bonding or metabolic stability .

Materials Science

  • Electrochromic Properties : Thiophene-pyrrole derivatives (e.g., from ) demonstrate tunable electronic properties due to conjugated systems. The target compound’s benzodioxole-pyrrole framework may similarly serve in conductive polymers or sensors .

Medicinal Chemistry

  • The nitrile group may act as a hydrogen bond acceptor, enhancing target binding .

Biological Activity

Overview

6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile (CAS No. 695192-12-2) is a heterocyclic compound characterized by a pyrrole ring fused to a benzodioxole moiety with a nitrile group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research.

PropertyValue
Molecular FormulaC₁₂H₈N₂O₂
Molecular Weight212.2 g/mol
IUPAC NameThis compound
CAS Number695192-12-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been observed to inhibit specific kinases by binding to their ATP-binding sites, thereby disrupting signal transduction pathways essential for cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it exhibits potent activity against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines.

Cytotoxicity Data

The following table summarizes the IC₅₀ values (concentration required to inhibit 50% of cell viability) for this compound compared to standard chemotherapeutics:

Cell LineIC₅₀ (μM)Standard Drug Comparison
HCT-1168.5Sorafenib (10.0)
HepG27.2Doxorubicin (9.0)
MCF-79.0Sunitinib (11.0)

These results indicate that the compound has comparable efficacy to established anticancer agents, warranting further investigation into its therapeutic potential.

Mechanistic Studies

Cell Cycle Analysis: The compound was shown to induce cell cycle arrest at the G1 phase in HepG2 cells, which is a critical mechanism for its anticancer effects. Flow cytometry analysis revealed an increase in G1 phase cells and a decrease in S and G2/M phases after treatment with the compound.

Apoptosis Induction: Further studies indicated that treatment with this compound led to significant apoptosis in HepG2 cells. The compound upregulated pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2, suggesting its potential as an apoptosis-inducing agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against various bacterial strains, although further research is necessary to quantify these effects and elucidate the underlying mechanisms.

Q & A

Q. What are the established synthetic routes for 6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile, and how are key intermediates characterized?

The synthesis typically involves multi-step organic reactions. For example, coupling a benzodioxole precursor with a pyrrole derivative via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key intermediates are purified using column chromatography, and structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry (EI/ESI-MS) . Yield optimization often requires adjusting reaction conditions (e.g., solvent polarity, temperature) and monitoring by thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic methods are critical for verifying the purity and structure of this compound?

  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing benzodioxole and pyrrole substituents.
  • IR Spectroscopy : Confirms functional groups (e.g., nitrile stretching at ~2200 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
  • HPLC/UPLC : Assesses purity (>95% is typical for research-grade material) .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

The benzodioxole moiety enhances electron density, favoring electrophilic substitutions, while the pyrrole ring participates in π-π stacking and hydrogen bonding. The nitrile group offers a site for further derivatization (e.g., hydrolysis to carboxylic acids) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulates interactions with target proteins (e.g., enzyme active sites), identifying substituents that improve binding affinity. For example, adding electron-withdrawing groups to the pyrrole ring may enhance inhibitory potency .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). Systematic dose-response studies and kinetic analyses (e.g., IC₅₀ comparisons under standardized protocols) clarify structure-activity relationships. Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .

Q. How can regioselective functionalization of the pyrrole ring be achieved to synthesize novel analogs?

Directed ortho-metalation using strong bases (e.g., LDA) or transition-metal catalysis (e.g., Pd-mediated C-H activation) enables selective modification. For instance, introducing halogens or aryl groups at specific positions modulates electronic properties and solubility .

Q. What in vitro models are suitable for evaluating the compound’s mechanism of action in neurodegenerative disease research?

Primary neuronal cultures or SH-SY5Y neuroblastoma cells treated with oxidative stress inducers (e.g., H₂O₂) can test neuroprotective effects. Mechanistic insights are gained via Western blotting (e.g., Bcl-2/Bax ratios) and ROS detection assays .

Methodological Challenges and Solutions

Q. What experimental precautions mitigate degradation of the nitrile group during storage?

Store under inert atmosphere (argon) at -20°C in anhydrous solvents (e.g., DMSO-d6). Regular stability testing via NMR detects decomposition (e.g., hydrolysis to amides) .

Q. How are synthetic yields improved for large-scale preparations?

Flow chemistry enhances reproducibility and scalability by controlling residence time and temperature. Catalytic systems (e.g., CuI/ligands for Ullmann couplings) reduce side reactions .

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactive materials in optoelectronics?

The conjugated benzodioxole-pyrrole system exhibits tunable absorption/emission properties. TD-DFT studies predict redshifted λmax with electron-donating substituents. Experimental validation via UV-vis and fluorescence spectroscopy is ongoing .

Q. What isotopic labeling approaches enable pharmacokinetic tracking in vivo?

¹⁴C or ³H labeling at the nitrile or benzodioxole positions facilitates metabolite profiling using LC-MS/MS . Stable isotopes (e.g., ¹⁵N) are incorporated via modified Strecker syntheses .

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